N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound that features a combination of functional groups, including an oxalamide core, a dimethylamino group, a thiophene ring, and a fluorobenzyl moiety. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-3-5-14(18)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWZFYDFVSAZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Dimethylamino)-2-(Thiophen-3-yl)ethylamine
The first intermediate, 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine, is synthesized via reductive amination of 2-(thiophen-3-yl)acetaldehyde with dimethylamine. This reaction typically employs sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol or ethanol at room temperature, achieving yields of 75–85%. Critical parameters include:
- pH control : Maintained at 6–7 using acetic acid to stabilize the imine intermediate.
- Solvent selection : Polar protic solvents enhance reaction efficiency by stabilizing charged intermediates.
Synthesis of 4-Fluorobenzylamine
The second intermediate, 4-fluorobenzylamine, is obtained through LiAlH4 reduction of 4-fluorobenzonitrile. This exothermic reaction requires anhydrous conditions in tetrahydrofuran (THF) or diethyl ether, yielding 90–95% pure product after distillation. Alternative methods include catalytic hydrogenation using Raney nickel, though this approach risks over-reduction to toluene derivatives.
Oxalamide Coupling Reaction
The final step involves coupling both intermediates with oxalyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution:
- Oxalyl chloride reacts with 4-fluorobenzylamine to form an acyl chloride intermediate.
- The intermediate undergoes condensation with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine, facilitated by TEA’s HCl-scavenging ability.
Optimized conditions :
- Temperature : 0–5°C to minimize side reactions.
- Solvent : Dichloromethane (DCM) or ethyl acetate.
- Yield : 60–70% after column chromatography.
Alternative Synthetic Strategies
Oxidative Carbonylation of Amines
Recent patents describe oxalamide synthesis via heterogeneous catalytic systems using CO and O2. For example, bimetallic Pd-Cu catalysts enable oxidative carbonylation of amines to oxalamides at 80–120°C and 10–30 bar pressure. Applied to the target compound, this method could streamline synthesis by:
Ester Aminolysis Pathways
As demonstrated for N1-geranyl-N2-(2-(pyridin-2-yl)ethyl)oxamide, oxalic acid diethyl ester reacts with amines under reflux to form oxalamides. Adapting this to the target compound:
- Heat oxalic acid diethyl ester with 4-fluorobenzylamine at 120°C for 2 hours.
- Add 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine and continue heating.
Advantages :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Oxalyl Chloride Coupling | 60–70 | 95–98 | Moderate | High (Cl− waste) |
| Oxidative Carbonylation | 50–65* | 90–95* | High | Low (catalyst reuse) |
| Ester Aminolysis | 55–60* | 85–90* | Moderate | Moderate (ethanol) |
*Theoretical estimates based on analogous reactions.
Key findings:
- Oxalyl chloride coupling remains the most reliable for lab-scale synthesis.
- Oxidative carbonylation offers industrial potential but requires optimization for thiophene-containing amines.
- Ester aminolysis balances safety and simplicity but struggles with sterically hindered amines.
Experimental Optimization and Challenges
Solvent Effects
Catalytic Innovations
Bimetallic catalysts (e.g., Pd-Fe on mesoporous silica) enhance oxidative carbonylation efficiency, achieving turnover numbers (TON) >500. However, thiophene’s sulfur content may poison noble metal catalysts, necessitating protective ligand systems.
Purification Techniques
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves oxalamide products from unreacted amines.
- Crystallization : Ethanol/water mixtures (7:3) yield needle-like crystals with >99% purity.
Applications and Synthetic Implications
The compound’s unique structure—featuring a thiophene ring (electron-rich moiety) and fluorobenzyl group (lipophilic anchor)—makes it valuable for:
- Drug discovery : Potential kinase inhibitor scaffolds due to oxalamide’s hydrogen-bonding capacity.
- Materials science : Self-assembling motifs in organic semiconductors.
Future directions should explore:
- Continuous-flow synthesis to enhance scalability.
- Biocatalytic routes using transaminases or acyltransferases.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving amides and thiophenes.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits bioactivity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide: Similar structure with a methyl group instead of fluorine.
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-nitrobenzyl)oxalamide: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide may impart unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Biological Activity
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dimethylamino group, a thiophene moiety, and a fluorobenzyl substituent, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
- Molecular Formula : C16H18F N3O2S
- Molecular Weight : 335.39 g/mol
- Key Functional Groups : Oxalamide, dimethylamino, thiophene, and fluorobenzyl.
The oxalamide structure is particularly noteworthy for its ability to participate in various biological interactions.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act on:
- Receptors : Binding affinity studies suggest potential interactions with various neurotransmitter receptors.
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SKM-1 | 15 | HDAC inhibition |
| A549 | 20 | Apoptosis induction |
These results suggest that this compound may be effective in targeting cancer cells through epigenetic modulation and apoptosis pathways.
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and efficacy of this compound:
- Model : SKM-1 xenograft models
- Findings : Demonstrated significant tumor reduction and favorable pharmacokinetic profiles, indicating its potential as an anticancer agent.
Case Studies
Recent research has highlighted the therapeutic potential of this compound in treating various conditions:
-
Cancer Treatment :
- A study showed that the compound effectively reduced tumor size in mouse models of myelodysplastic syndromes.
- Mechanistic studies revealed upregulation of acetylated histones, suggesting HDAC inhibition as a primary action mode.
-
Neurological Disorders :
- Preliminary findings indicate that the compound may possess neuroprotective properties, potentially useful in treating conditions like depression and anxiety by modulating neurotransmitter systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with commercially available precursors. Key steps include:
- Amide bond formation : Coupling of the dimethylamino-thiophene ethylamine moiety with the 4-fluorobenzyl group via oxalamide linkage .
- Optimization : Reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) are tuned to minimize side products. Catalysts like HATU or EDCI improve coupling efficiency .
- Purification : Column chromatography or recrystallization achieves >95% purity, confirmed by HPLC .
Q. Which spectroscopic techniques confirm structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Validates proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, fluorobenzyl signals at δ 7.3–7.5 ppm) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (MS) : High-resolution MS ensures molecular weight accuracy (e.g., [M+H]+ calculated for C₁₉H₂₁FN₃O₂S: 374.13) .
Q. What initial biological screening assays are recommended for therapeutic potential?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for target receptors (e.g., GPCRs or kinases) .
- Enzyme Inhibition : Dose-response curves (IC₅₀ determination) in vitro using purified enzymes relevant to disease pathways .
- Cytotoxicity Screening : MTT assays in cell lines to evaluate baseline toxicity (e.g., IC₅₀ > 50 µM for selectivity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activities between structurally similar oxalamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine or methyl groups) and compare bioactivity .
- Computational Docking : Molecular dynamics simulations to predict binding poses and explain variations in potency (e.g., fluorine’s electronegativity vs. chloro’s steric effects) .
- Meta-Analysis : Cross-reference published IC₅₀ values for similar compounds to identify trends in substituent contributions .
Q. What strategies enhance binding affinity to specific enzymatic targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to optimize π-π stacking or hydrogen bonding .
- Side-Chain Functionalization : Introduce polar groups (e.g., hydroxyl or sulfonamide) to improve solubility and target engagement .
- Fragment-Based Design : Use X-ray crystallography (if available) to guide modifications at the enzyme active site .
Q. How does the fluorine atom in the 4-fluorobenzyl moiety influence physicochemical properties and target engagement?
- Methodological Answer :
- Physicochemical Impact : Fluorine increases lipophilicity (logP ~2.5) and metabolic stability by blocking CYP450 oxidation .
- Target Interactions : Enhances binding via halogen bonding with backbone carbonyls (e.g., observed in kinase inhibitors) .
- Validation : Compare fluorine-containing analogs with non-fluorinated versions in pharmacokinetic (PK) studies (e.g., t½ in liver microsomes) .
Q. What experimental approaches determine metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes or hepatocytes; quantify parent compound degradation via LC-MS/MS .
- Isotope Tracing : Use ¹⁸O or deuterated analogs to track metabolic pathways (e.g., oxidative demethylation) .
- In Vivo PK : Administer to rodents and measure plasma half-life, clearance, and metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
